Butan-2-yl 1H-benzimidazol-2-ylcarbamate
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Overview
Description
sec-Butyl 1H-benzo[d]imidazol-2-ylcarbamate: is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl 1H-benzo[d]imidazol-2-ylcarbamate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for sec-Butyl 1H-benzo[d]imidazol-2-ylcarbamate often involve multi-component reactions conducted under different conditions. These methods focus on optimizing synthetic efficiency and may include the use of catalysts and diverse reaction conditions . The goal is to achieve high yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
sec-Butyl 1H-benzo[d]imidazol-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The reaction conditions vary depending on the desired product and the specific reaction being conducted.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring .
Scientific Research Applications
sec-Butyl 1H-benzo[d]imidazol-2-ylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes for solar cells and other optical applications
Mechanism of Action
The mechanism of action of sec-Butyl 1H-benzo[d]imidazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sec-Butyl 1H-benzo[d]imidazol-2-ylcarbamate include other benzimidazole derivatives, such as:
- tert-Butyl 1H-benzo[d]imidazol-2-ylcarbamate
- 1H-benzo[d]imidazol-2-ylcarbamate derivatives
Uniqueness
What sets sec-Butyl 1H-benzo[d]imidazol-2-ylcarbamate apart from other similar compounds is its specific sec-butyl substitution, which can influence its chemical properties and biological activities. This unique substitution pattern can lead to different reactivity and interactions compared to other benzimidazole derivatives .
Biological Activity
Butan-2-yl 1H-benzimidazol-2-ylcarbamate is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This structure features a benzimidazole core, which is pivotal for its interaction with biological systems.
Antimicrobial Properties
Benzimidazole derivatives, including this compound, have shown significant antimicrobial activity. For instance, a study indicated that related compounds exhibited activity against various bacterial strains and fungi, suggesting that this compound may also possess similar properties due to structural similarities .
Anticancer Activity
Recent research has highlighted the anticancer potential of benzimidazole derivatives. Compounds within this class have demonstrated efficacy against several cancer cell lines, including breast and prostate cancer. Specific studies have reported that modifications to the benzimidazole scaffold can enhance cytotoxicity and selectivity towards cancer cells .
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 15 | Induction of apoptosis |
HCT116 (Colon) | 20 | Inhibition of cell proliferation |
PC3 (Prostate) | 25 | Cell cycle arrest at G2/M phase |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Benzimidazole derivatives often act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
- DNA Interaction : These compounds can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies have shown that these compounds can induce oxidative stress in cells, leading to apoptosis .
Metabolism and Toxicology
The metabolism of this compound occurs primarily through oxidation and conjugation processes. It is rapidly absorbed and metabolized in vivo, with studies indicating that the compound undergoes significant hepatic metabolism before elimination .
Toxicological Studies
Toxicity assessments reveal that while acute toxicity appears low (LD50 > 2000 mg/kg), chronic exposure may lead to adverse effects on reproductive health and organ function. Notably, histopathological changes in testes and kidneys have been observed in animal models following prolonged exposure .
Case Studies
Several case studies have documented the effects of benzimidazole derivatives in clinical settings:
- Case Study on Antifungal Activity : A clinical trial involving patients with fungal infections showed significant improvement when treated with a benzimidazole derivative, suggesting potential for use as an antifungal agent.
- Cancer Treatment Trial : Patients with advanced breast cancer treated with a benzimidazole compound showed a marked reduction in tumor size, reinforcing the need for further investigation into its anticancer properties.
Properties
CAS No. |
34757-61-4 |
---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
butan-2-yl N-(1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C12H15N3O2/c1-3-8(2)17-12(16)15-11-13-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3,(H2,13,14,15,16) |
InChI Key |
ZQNCSCLUVGHLFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)NC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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